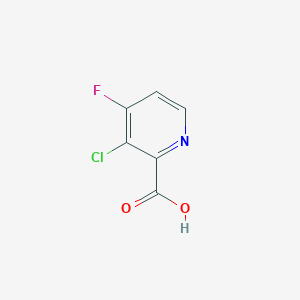

3-Chloro-4-fluoropyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-4-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSSQOONRPLEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoropyridine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-3-fluoropyridine.

Esterification: The starting material undergoes esterification with chloroacetic acid to form 2-chloro-3-fluoropyridine-4-methyl ester.

Hydrolysis: The ester is then hydrolyzed using acetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium fluoride (KF) for fluorine substitution and sodium hydroxide (NaOH) for deamination reactions.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield 3,4-difluoropyridine .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Chloro-4-fluoropyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are investigated for potential therapeutic properties, particularly in anticancer and antimicrobial research.

- Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, studies on related pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds exhibiting low micromolar IC50 values, indicating strong anticancer potential .

- Antimicrobial Properties : Compounds similar to this compound have displayed notable antibacterial and antifungal activities. For example, fluorinated pyridines have been reported to inhibit the growth of pathogens such as Staphylococcus and Candida species .

Agricultural Science

Agrochemical Applications

This compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its ability to interact with biological targets makes it effective for controlling undesirable vegetation.

- Herbicidal Composition : Patents indicate that formulations containing this compound are effective against a variety of weeds in crops such as cereals and rice . This compound enhances the efficacy of herbicides while minimizing environmental impact.

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The unique properties imparted by its chemical structure contribute to improved durability and resistance to chemical degradation.

Biochemical Research

Synthesis of Bioactive Molecules

This compound plays a pivotal role in synthesizing biologically active molecules, aiding researchers in studying enzyme interactions and cellular processes. Its derivatives are often used to probe biological pathways, enhancing our understanding of complex biochemical mechanisms .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound is employed as a standard for quantifying related compounds in complex mixtures. This application is critical for ensuring accuracy in chemical analysis .

Case Study 1: Anticancer Properties

A study evaluated various derivatives of fluorinated pyridines, including this compound, against MCF-7 breast cancer cells. The best-performing derivative showed an IC50 value significantly lower than standard treatments like 5-Fluorouracil, highlighting its potential for cancer therapy.

Case Study 2: Herbicidal Efficacy

Research into the herbicidal properties of this compound demonstrated its effectiveness in controlling broadleaf weeds and sedges in multiple cropping systems. The results indicated a marked reduction in weed biomass when applied at optimal concentrations .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Significant cytotoxicity against cancer cell lines |

| Agricultural Science | Herbicides and insecticides | Effective control of weeds in various crops |

| Material Science | Development of polymers and coatings | Improved durability and chemical resistance |

| Biochemical Research | Synthesis of bioactive molecules | Enhanced understanding of enzyme interactions |

| Analytical Chemistry | Standardization for quantification | Accurate chemical analysis |

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring influences its reactivity and binding affinity to various biological molecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogs

*Calculated molecular weight based on formula C₆H₃ClFNO₂.

Key Observations:

- Substituent Effects:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF₃) in 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid enhances electron withdrawal compared to fluorine, increasing acidity and stability but reducing solubility .

- Positional Isomerism: Moving the carboxylic acid group from position 2 to 4 (e.g., 3-chloro-2-fluoropyridine-4-carboxylic acid) alters electronic properties and hydrogen-bonding networks, which could impact coordination chemistry or biological activity .

Biological Activity

3-Chloro-4-fluoropyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyridine-based compounds that have been investigated for various pharmacological applications, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical formula for this compound is C6H4ClFNO2. Its structure includes a pyridine ring substituted with chlorine and fluorine atoms, which can significantly influence its biological activity and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including this compound, in cancer therapy. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in vitro, particularly in breast cancer models, where it demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 17.02 | Induces apoptosis |

| 5-Fluorouracil | MCF-7 | 11.73 | Antimetabolite action |

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of various enzymes involved in cancer progression and metabolism. Preliminary assays indicate that it may act as a competitive inhibitor for certain kinases, which are critical in signaling pathways associated with tumor growth .

Antimicrobial Properties

In addition to anticancer activity, this compound has been assessed for antimicrobial properties. Studies have reported moderate activity against a range of bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis rates compared to untreated controls. The compound's mechanism was linked to the activation of caspase pathways, crucial for programmed cell death . -

Antimicrobial Efficacy

In a separate investigation focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations ranging from 10 to 50 µM, suggesting its potential role as a scaffold for developing new antibiotics .

Q & A

Q. Why do catalytic coupling reactions of this compound yield inconsistent yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.